

# An In-depth Technical Guide to ZK756326 Dihydrochloride: A Potent CCR8 Agonist

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## Compound of Interest

Compound Name: ZK756326 dihydrochloride

Cat. No.: B10773303

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activities of **ZK756326 dihydrochloride**. It is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly those focused on immunology, oncology, and infectious diseases. This document includes detailed experimental methodologies for key assays and visual representations of relevant biological pathways and workflows.

## Chemical Properties and Structure

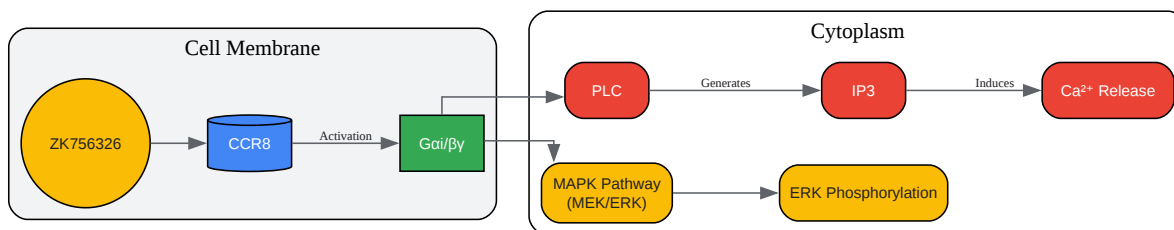
**ZK756326 dihydrochloride** is a non-peptide small molecule that acts as a potent and selective agonist for the C-C chemokine receptor 8 (CCR8).<sup>[1]</sup> Its chemical and physical properties are summarized in the table below.

Property	Value
IUPAC Name	2-[2-[4-[(3-phenoxyphenyl)methyl]-1-piperazinyl]ethoxy]ethanol dihydrochloride
CAS Number	1780259-94-0
Molecular Formula	C <sub>21</sub> H <sub>30</sub> Cl <sub>2</sub> N <sub>2</sub> O <sub>3</sub>
Molecular Weight	429.38 g/mol [2][3]
Purity	≥98%[1][4]
Appearance	Crystalline solid[1]
Solubility	Soluble in water and DMSO[5][6]
Storage	Store lyophilized at -20°C. In solution, store at -20°C and use within 3 months.[4]
SMILES	<chem>OCCOCCN1CCN(CC2=CC=CC(OC3=CC=CC=C3)=C2)CC1.[H]Cl.[H]Cl</chem> [4]
InChI	InChI=1S/C21H28N2O3.2ClH/c24-14-16-25-15-13-22-9-11-23(12-10-22)18-19-5-4-8-21(17-19)26-20-6-2-1-3-7-20;;/h1-8,17,24H,9-16,18H2;2*1H[3]

## Mechanism of Action and Signaling Pathway

ZK756326 functions as a selective agonist for CCR8, a G protein-coupled receptor (GPCR) predominantly expressed on regulatory T cells (Tregs), Th2 cells, monocytes, and natural killer (NK) cells.[7] Upon binding to CCR8, ZK756326 activates downstream signaling cascades, mimicking the action of the natural CCR8 ligand, CCL1. This activation leads to various cellular responses, including calcium mobilization, extracellular signal-regulated kinase (ERK) phosphorylation, and chemotaxis.[8]

The binding of ZK756326 to CCR8 is believed to induce a conformational change in the receptor, leading to the activation of associated heterotrimeric G proteins, primarily of the G $\alpha$ i family. This initiates a signaling cascade that includes the release of intracellular calcium stores and the activation of the MAPK/ERK pathway.



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ZK756326 induced CCR8 signaling pathway.

## Experimental Protocols

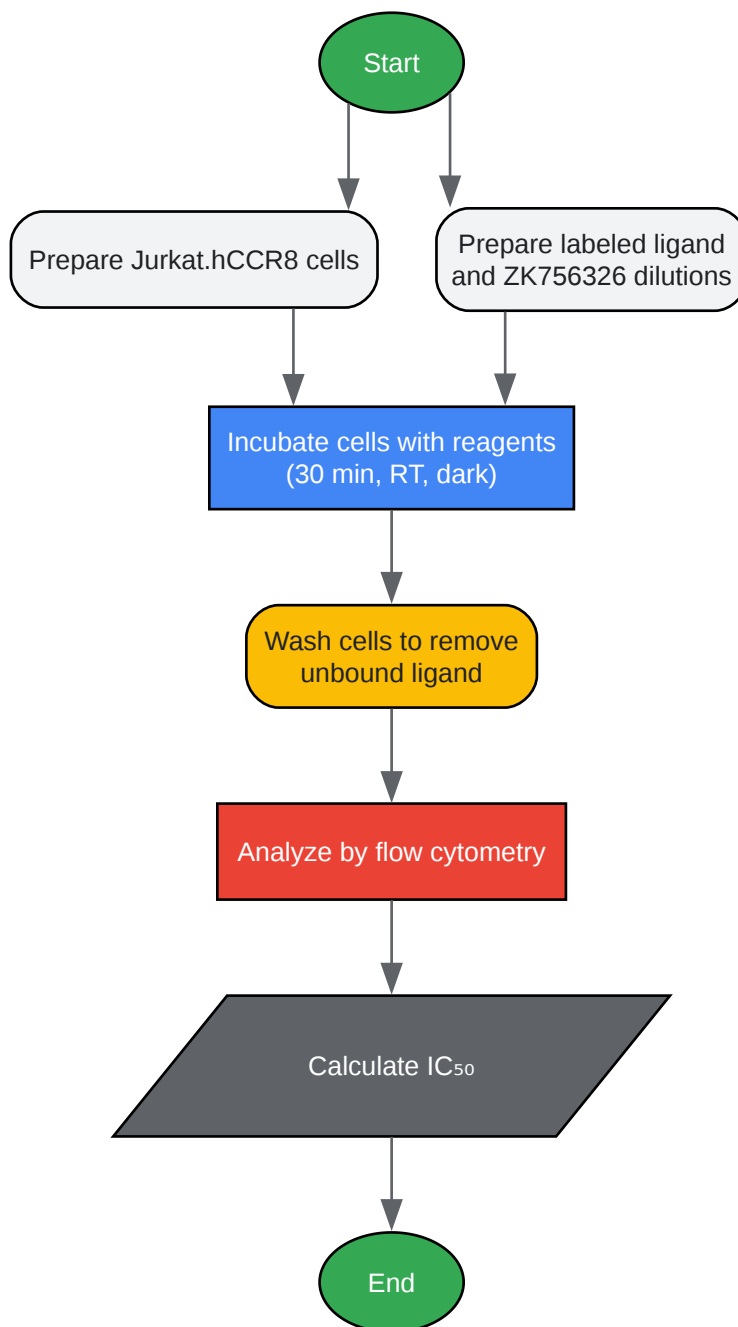
This section provides detailed methodologies for key experiments used to characterize the activity of **ZK756326 dihydrochloride**.

### CCR8 Receptor Binding Assay

This assay determines the binding affinity of ZK756326 to the CCR8 receptor.

- Cell Line: Jurkat cells stably expressing human CCR8 (Jurkat.hCCR8).[9]
- Reagents:
  - Labeled CCR8 ligand (e.g., hCCL1 AF647).[9]
  - **ZK756326 dihydrochloride**.
  - Binding buffer (e.g., PBS with 0.1% BSA).
- Procedure:
  - Incubate Jurkat.hCCR8 cells with a fixed concentration of labeled CCR8 ligand and varying concentrations of **ZK756326 dihydrochloride**. [9]
  - Incubate for 30 minutes at room temperature in the dark.[9]

- Wash the cells to remove unbound ligand.
- Analyze the bound fluorescence using flow cytometry.
- Calculate the  $IC_{50}$  value, which represents the concentration of ZK756326 that inhibits 50% of the specific binding of the labeled ligand.



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Workflow for CCR8 receptor binding assay.

## Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following CCR8 activation by ZK756326.

- Cell Line: U87 astroglioma cells or HEK293 cells stably expressing human CCR8.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)
- Reagents:
  - Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-3).
  - **ZK756326 dihydrochloride**.
  - Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- Procedure:
  - Plate CCR8-expressing cells in a 96-well black-walled, clear-bottom plate.
  - Load the cells with a calcium-sensitive fluorescent dye for 1 hour at 37°C.
  - Wash the cells with assay buffer.
  - Measure baseline fluorescence using a fluorescence plate reader (e.g., FLIPR).
  - Add varying concentrations of **ZK756326 dihydrochloride** to the wells.
  - Immediately measure the change in fluorescence over time.
  - Determine the EC<sub>50</sub> value, the concentration of ZK756326 that elicits a half-maximal response.

## ERK Phosphorylation Assay

This assay quantifies the phosphorylation of ERK, a downstream target of CCR8 signaling.

- Cell Line: HEK293 cells or other suitable cells expressing CCR8.

- Method: Cell-based ELISA.
- Procedure:
  - Seed cells in a 96-well plate and culture overnight.
  - Starve the cells in serum-free media for several hours.
  - Treat the cells with various concentrations of **ZK756326 dihydrochloride** for a specified time (e.g., 5-15 minutes).
  - Fix and permeabilize the cells.
  - Block non-specific binding sites.
  - Incubate with a primary antibody specific for phosphorylated ERK (p-ERK).
  - Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
  - Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader.
  - Normalize the p-ERK signal to the total ERK or total protein content in each well.

## HIV-1 Fusion Assay

This assay assesses the ability of ZK756326 to inhibit HIV-1 entry into cells, as CCR8 can act as a co-receptor for certain HIV-1 strains.

- Principle: This assay utilizes a  $\beta$ -lactamase (BlaM)-Vpr chimeric protein incorporated into HIV-1 virions. Upon viral fusion with a target cell, BlaM-Vpr is released into the cytoplasm and cleaves a fluorescent substrate (CCF2-AM), causing a change in its emission spectrum from green to blue, which can be detected by flow cytometry.
- Cells and Viruses:
  - Target cells: TZM-bl cells or primary CD4<sup>+</sup> T cells.
  - HIV-1 virions incorporating BlaM-Vpr.

- Procedure:
  - Pre-incubate target cells with varying concentrations of **ZK756326 dihydrochloride**.
  - Infect the cells with BlaM-Vpr containing HIV-1 virions.
  - After incubation to allow for fusion, wash the cells and load them with the CCF2-AM substrate.
  - Incubate at room temperature to allow for substrate cleavage.
  - Analyze the cells by flow cytometry to determine the percentage of blue cells (indicating fusion).
  - Calculate the IC<sub>50</sub> for fusion inhibition.

## Conclusion

**ZK756326 dihydrochloride** is a valuable research tool for studying the role of CCR8 in various physiological and pathological processes. Its agonistic activity on CCR8 makes it a compound of interest for modulating immune responses. The detailed chemical, structural, and biological information, along with the experimental protocols provided in this guide, will aid researchers in designing and interpreting experiments aimed at further elucidating the therapeutic potential of targeting the CCR8 pathway.

Disclaimer: This document is intended for research purposes only and does not constitute medical advice. **ZK756326 dihydrochloride** is not for human or veterinary use.

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